

Application Note: Quantification of AMXT-1501 in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: AMXT-1501 tetrahydrochloride

Cat. No.: B8081543

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Abstract

This application note describes a robust and sensitive method for the quantitative analysis of AMXT-1501, a novel polyamine transport inhibitor, in biological samples. Given the therapeutic interest in AMXT-1501, particularly in combination with DFMO for cancer therapy, reliable analytical methods are crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of AMXT-1501 in plasma and tissue homogenates. The described methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a gold standard for the quantification of small molecule drugs in complex biological matrices.[4][5]

Introduction

AMXT-1501 is a potent polyamine transport inhibitor that, in combination with the polyamine synthesis inhibitor DFMO, has shown promise in cancer therapy by depleting intracellular polyamines essential for cell growth.[1][6][7] To support the preclinical and clinical development of AMXT-1501, a validated bioanalytical method is required to accurately measure its concentration in various biological samples. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

This document outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of AMXT-1501. The method is designed to be selective, sensitive, and reproducible, making it suitable for regulated bioanalysis.

Chemical Properties of AMXT-1501

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

Property	Value	Reference
IUPAC Name	(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide	[8]
Molecular Formula	C32H68N6O2	[8]
Molecular Weight	568.94 g/mol	[8]
CAS Number	441022-64-6	[8][9]
Solubility	Soluble in DMSO	[8]

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of AMXT-1501 in plasma and brain tissue homogenate.

3.1. Materials and Reagents

- AMXT-1501 reference standard (purity >98%)
- AMXT-1501-13C4 (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water

- Control blank biological matrix (e.g., rat plasma, brain tissue)

3.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer
- Analytical column (e.g., C18 reverse-phase column)

3.3. Sample Preparation

A protein precipitation method is employed for the extraction of AMXT-1501 from biological matrices.

- Thaw biological samples (plasma or brain tissue homogenate) on ice.
- Spike 50 μ L of the sample with 10 μ L of internal standard solution (e.g., 7.5 ng/mL AMXT-1501-13C4 in methanol)[10].
- Add 200 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
- Inject a portion (e.g., 10 μ L) into the LC-MS/MS system.

3.4. Liquid Chromatography

- Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m particle size
- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B
- Column Temperature: 40°C

3.5. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
AMXT-1501	569.5	[Fragment 1]	[Optimized Value]
569.5	[Fragment 2]	[Optimized Value]	
AMXT-1501-13C4 (IS)	573.5	[Corresponding Fragment 1]	[Optimized Value]

Note: The specific fragment ions and collision energies need to be determined empirically by infusing the reference standard into the mass spectrometer.

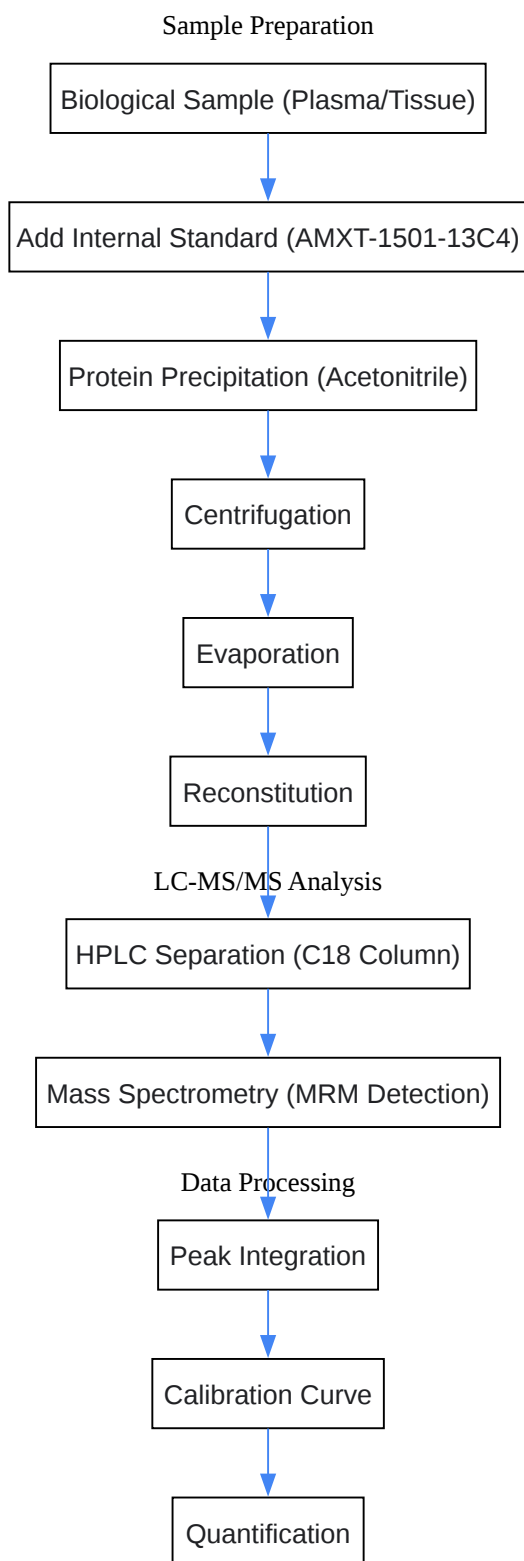
Data Analysis and Quantitative Data Summary

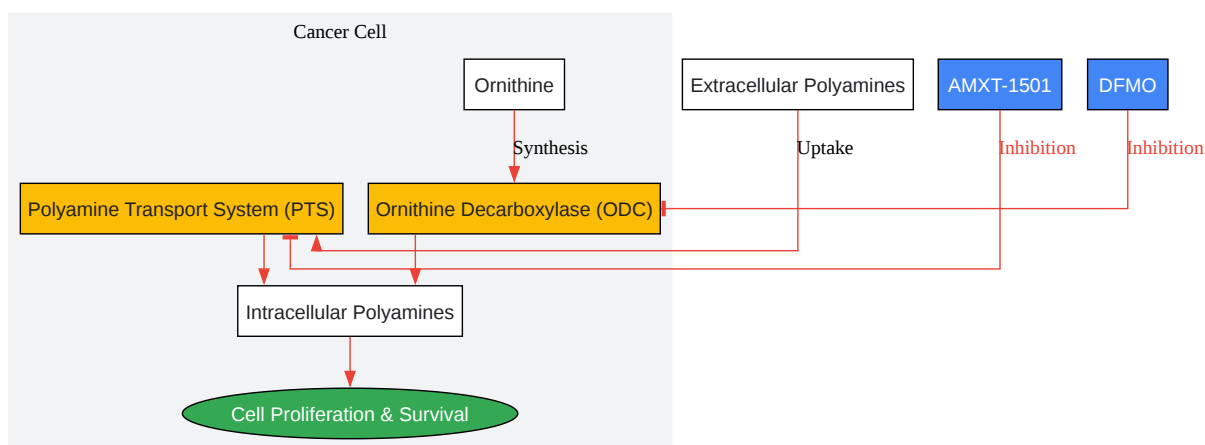
The concentration of AMXT-1501 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the spiked standards.

Table 1: Hypothetical Method Validation Parameters

Parameter	Acceptance Criteria	Expected Performance
Linearity (r^2)	≥ 0.99	> 0.995
Lower Limit of Quantitation (LLOQ)	S/N ≥ 10 , Accuracy $\pm 20\%$, Precision $\leq 20\%$	0.1 ng/mL
Upper Limit of Quantitation (ULOQ)	Accuracy $\pm 15\%$, Precision $\leq 15\%$	1000 ng/mL
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 10\%$
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 12\%$
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	Within $\pm 10\%$
Recovery (%)	Consistent and reproducible	85 - 95%
Matrix Effect	CV of IS-normalized matrix factor $\leq 15\%$	$< 15\%$

Diagrams





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